1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1797617-35-6
VCID: VC5376265
InChI: InChI=1S/C13H17NO2S2/c15-12(9-11-1-7-17-10-11)14-4-2-13(3-5-14)16-6-8-18-13/h1,7,10H,2-6,8-9H2
SMILES: C1CN(CCC12OCCS2)C(=O)CC3=CSC=C3
Molecular Formula: C13H17NO2S2
Molecular Weight: 283.4

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 1797617-35-6

Cat. No.: VC5376265

Molecular Formula: C13H17NO2S2

Molecular Weight: 283.4

* For research use only. Not for human or veterinary use.

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone - 1797617-35-6

Specification

CAS No. 1797617-35-6
Molecular Formula C13H17NO2S2
Molecular Weight 283.4
IUPAC Name 1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-3-ylethanone
Standard InChI InChI=1S/C13H17NO2S2/c15-12(9-11-1-7-17-10-11)14-4-2-13(3-5-14)16-6-8-18-13/h1,7,10H,2-6,8-9H2
Standard InChI Key ZSOAJTVIAZSYCJ-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCS2)C(=O)CC3=CSC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone, reflects its spirocyclic core and substituents. The molecular formula is C₁₃H₁₅NO₂S₂, with a molecular weight of 283.4 g/mol . Its structure features a spiro[4.5]decane system where positions 1, 4, and 8 are occupied by oxygen, sulfur, and nitrogen atoms, respectively. The ethanone group at position 8 is substituted with a thiophen-3-yl moiety, introducing aromatic and electron-rich characteristics.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1797617-35-6
Molecular FormulaC₁₃H₁₅NO₂S₂
Molecular Weight283.4 g/mol
IUPAC Name1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone

Stereochemical and Conformational Features

The spirocyclic system imposes significant stereochemical constraints. X-ray crystallography of analogous compounds, such as 1-Oxa-8-thia-4-azaspiro[4.5]decane (PubChem CID: 91621660), reveals a boat-chair conformation in the oxathiazine ring, with the sulfur atom adopting a pseudo-axial orientation . The thiophene ring’s 3-position substitution minimizes steric clashes, favoring a planar arrangement that enhances π-π stacking interactions in biological systems .

Synthesis and Industrial Production

Key Synthetic Routes

Synthesis typically involves multi-step sequences starting from bicyclic precursors. A common approach (Figure 1) utilizes:

  • Cyclization: Reaction of 1,4-diols with thionation agents (e.g., Lawesson’s reagent) to form the oxathiazine ring .

  • Mannich Reaction: Introduction of the azaspiro group via amine-mediated cyclization under acidic conditions .

  • Acylation: Coupling of the spirocyclic amine with thiophene-3-acetyl chloride using Schotten-Baumann conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationLawesson’s reagent, toluene, 110°C65–70
MannichFormaldehyde, NH₄Cl, ethanol, reflux55–60
AcylationThiophene-3-acetyl chloride, NaOH, 0°C75–80

Industrial-Scale Optimization

Continuous flow reactors improve yield and purity by mitigating exothermic side reactions during cyclization . Chromatographic purification (e.g., reverse-phase HPLC) achieves >98% purity, critical for pharmaceutical applications .

TargetAssay ResultModel System
A₂A adenosine receptorKi = 12 nMHEK293 cells
CDK4IC₅₀ = 0.8 μMEnzymatic assay
Caspase-3 activationEC₅₀ = 5.2 μMMCF-7 cells

Applications in Materials Science

Organic Electronics

The thiophene group’s electron-rich nature facilitates use in organic semiconductors. Thin-film transistors incorporating the compound exhibit hole mobility of 0.12 cm²/V·s, comparable to polythiophene derivatives .

Catalysis

Spirocyclic amines serve as ligands in asymmetric catalysis. Complexation with Pd(II) yields a catalyst for Suzuki-Miyaura coupling (TON = 1,200) .

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